molecular formula C11H17N B13762359 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13762359
M. Wt: 163.26 g/mol
InChI Key: YGMDUHQFCYLXDP-UHFFFAOYSA-N
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Description

“1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound features a dihydropyrrole ring substituted with a 6-methyl-1-cyclohexen-1-yl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Cyclohexenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can convert the dihydropyrrole ring to a fully saturated pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic conditions.

Major Products

    Oxidation: Formation of cyclohexenone or cyclohexanol derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active pyrrole derivatives.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Material Science: Use in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which “1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclohexenyl group could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, a simple five-membered ring with a nitrogen atom.

    Pyrrolidine: A fully saturated derivative of pyrrole.

    Cyclohexenyl Pyrroles: Compounds with similar cyclohexenyl substitutions.

Uniqueness

“1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” is unique due to the specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrole derivatives.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(6-methylcyclohexen-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,7,10H,2-3,6,8-9H2,1H3

InChI Key

YGMDUHQFCYLXDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1N2CC=CC2

Origin of Product

United States

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